![molecular formula C6H10O2 B2826810 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 1398833-81-2](/img/structure/B2826810.png)
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is characterized by a bicyclic structure with an oxygen atom incorporated into one of the rings . More detailed structural analysis would require advanced computational chemistry techniques or experimental data, which are not available in the searched resources.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 114.14 . The boiling point is approximately 245.5±8.0 C at 760 mmHg . More specific physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthetic Pathways and Derivatives : 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives are of significant interest due to their unique structural properties that offer diverse synthetic applications. For instance, the preparation of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and subsequent reactions highlights the versatility of these compounds in synthetic chemistry, enabling the formation of various pyrrolines and related products under different conditions (Black, Edwards, & Laaman, 1998).
Catalytic Applications : Gold(I)-catalyzed reactions utilizing 3-oxabicyclo[3.1.0]hexanes demonstrate their role in facilitating efficient access to complex molecular structures under mild conditions. These reactions underscore the potential of 3-oxabicyclo[3.1.0]hexanes in catalysis, leading to high yields and moderate diastereoselectivities (Tian & Shi, 2007).
Conformational Studies and Biological Applications : The unique conformational properties of compounds based on the 3-oxabicyclo[3.1.0]hexane framework have been explored for their potential in designing bioactive molecules. This includes the investigation of GABA analogues embedded within the bicyclo[3.1.0]hexane core, offering insights into conformationally restricted designs for therapeutic agents (Jimeno et al., 2011).
Molecular Probes and Functionalized Derivatives : The synthesis of BCN acid from bicyclo[6.1.0]non-4-yn-9-ylmethanol, an oxidized analogue, for the generation of stable molecular probes showcases the utility of these frameworks in chemical biology. This approach enables the creation of more stable derivatives compared to traditional methods, facilitating their use in a wide range of scientific applications (Rady et al., 2021).
Advanced Material and Technology Applications : Exploring oxabicyclic compounds as promoters for gas hydrates highlights their potential beyond the pharmaceutical and chemical synthesis realms. Such studies provide a foundation for the development of novel materials and technologies, emphasizing the broad applicability of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol derivatives in engineering and scientific research (Seol, Shin, & Park, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRDACVJSHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

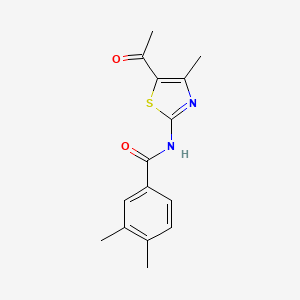
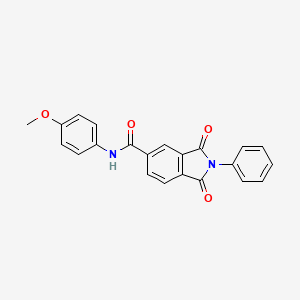
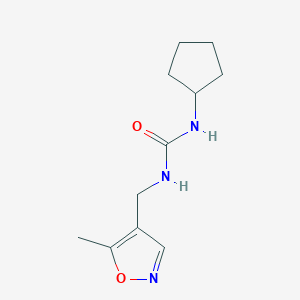
![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2826731.png)
![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)
![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)

![6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2826739.png)
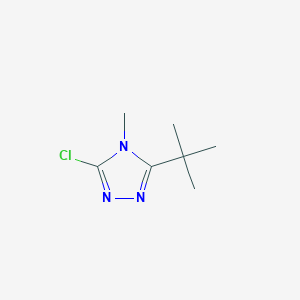
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2826741.png)
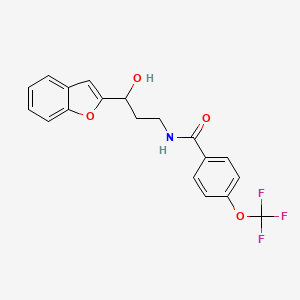

![ethyl (2E)-2-(isonicotinoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2826750.png)